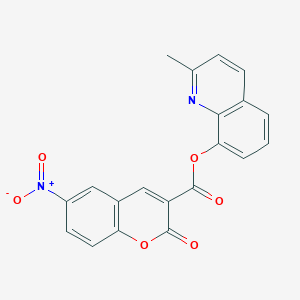

2-methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate” is a chemical compound with the molecular formula C20H12N2O6 . It is a derivative of chromene, a class of heterocyclic compounds that are widely found in nature and have been studied for their diverse biological activities .

Molecular Structure Analysis

The molecular structure of “2-methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate” is based on the chromene scaffold, which is a bicyclic system containing a benzene ring fused with a pyran ring . The compound also contains a quinoline moiety, which is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine ring .Wissenschaftliche Forschungsanwendungen

Synthetic Studies on Marine Drugs

Research by Li et al. (2013) on 4H-Chromene-2-carboxylic acid ester derivatives, which are structurally related to renieramycin M, highlights their potential utility in structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. This study showcases the synthesis and characterization of such derivatives, emphasizing their importance in the development of antitumor agents (Li et al., 2013).

Computational Chemistry and Material Science

Halim and Ibrahim (2017) conducted a comprehensive study on a novel derivative of heteroannulated chromone, analyzing it through Density Functional Theory (DFT) calculations, electronic structure, and nonlinear optical (NLO) properties. This research provides a basis for understanding the electronic and optical properties of similar chromene derivatives, which could be relevant for material science applications (Halim & Ibrahim, 2017).

Pharmaceutical Chemistry

Research into the synthesis of lamellarin alkaloids by Korotaev et al. (2011) explores the construction of complex molecular skeletons that are pertinent to drug development. The study on 3-nitro-2-(trifluoromethyl)-2H-chromenes and their reaction with dihydroisoquinolines underlines the synthetic versatility of chromene derivatives in accessing biologically active compounds (Korotaev et al., 2011).

Catalysis and Synthetic Methodology

A study by Shabashov and Daugulis (2010) on the auxiliary-assisted palladium-catalyzed arylation and alkylation of carbon-hydrogen bonds showcases the potential of quinoline derivatives in facilitating complex organic transformations. This research is crucial for developing new synthetic routes in organic chemistry (Shabashov & Daugulis, 2010).

Eigenschaften

IUPAC Name |

(2-methylquinolin-8-yl) 6-nitro-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O6/c1-11-5-6-12-3-2-4-17(18(12)21-11)28-20(24)15-10-13-9-14(22(25)26)7-8-16(13)27-19(15)23/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWRZTWFEQNLJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(phenyl)methanone](/img/structure/B2568422.png)

![2-{[(2-Chloro-5-fluorophenyl)amino]methyl}phenol](/img/structure/B2568423.png)

![2-(1,2-Benzoxazol-3-yl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2568427.png)

![5-[[4-(2-Fluorophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2568430.png)

![2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine](/img/structure/B2568439.png)

![1'-(2-Methoxybenzoyl)spiro[chromane-2,4'-piperidine]-4-one](/img/structure/B2568440.png)

![(E)-2-((5-(4-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide](/img/structure/B2568441.png)

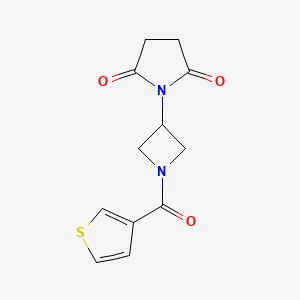

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2568444.png)